

An In-depth Technical Guide to 1-Methyl-2-phenylcyclopropane

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Compound of Interest

Compound Name: 1-Methyl-2-phenylcyclopropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-methyl-2-phenylcyclopropane**, a key organic compound with a unique strained-ring structure. The phenylcyclopropane motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. This document covers its fundamental chemical identity, physical properties, a detailed experimental protocol for its synthesis, and an overview of the potential applications of the broader class of phenylcyclopropane derivatives.

Chemical Identity

- IUPAC Name: **1-methyl-2-phenylcyclopropane**[\[1\]](#)
- CAS Number: 3145-76-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₁₂[\[1\]](#)
- Molecular Weight: 132.20 g/mol [\[1\]](#)
- InChI Key: OXZUHSZKOFUBFW-SCZZXKLOSA-N[\[1\]](#)

Physicochemical Data

The following table summarizes key physicochemical properties of **1-methyl-2-phenylcyclopropane**. This data is essential for its application in experimental settings, including reaction setup and purification.

Property	Value	Source
Normal Boiling Point (T _{boil})	461.00 ± 4.00 K	NIST[2][4]
Boiling Point at Reduced Pressure (T _{boilr})	358 - 363 K @ 0.027 bar	NIST[2]
Enthalpy of Vaporization (Δ _{vap} H°)	39.73 kJ/mol	Cheméo (Joback Method)[4]
Critical Temperature (T _c)	678.58 K	Cheméo (Joback Method)[4]
Critical Pressure (P _c)	3265.31 kPa	Cheméo (Joback Method)[4]
Octanol/Water Partition Coefficient (logP _{oct/wat})	2.810	Cheméo (Crippen Method)[4]
Water Solubility (log ₁₀ WS)	-2.73 mol/l	Cheméo (Crippen Method)[4]

Synthesis of 1-Methyl-2-phenylcyclopropane

The synthesis of **1-methyl-2-phenylcyclopropane** is most effectively achieved via the cyclopropanation of an appropriate alkene. The Simmons-Smith reaction, a classic and reliable method, is well-suited for this transformation.[5][6][7][8] It involves an organozinc carbenoid, which reacts stereospecifically with the alkene.

Representative Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol describes the synthesis of **1-methyl-2-phenylcyclopropane** from (E)-1-phenylpropene (also known as trans-β-methylstyrene).

Materials:

- (E)-1-phenylpropene

- Diiodomethane (CH_2I_2)
- Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et_2Zn) (Furukawa Modification)[5][7]
- Anhydrous diethyl ether or 1,2-dichloroethane
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

Procedure:

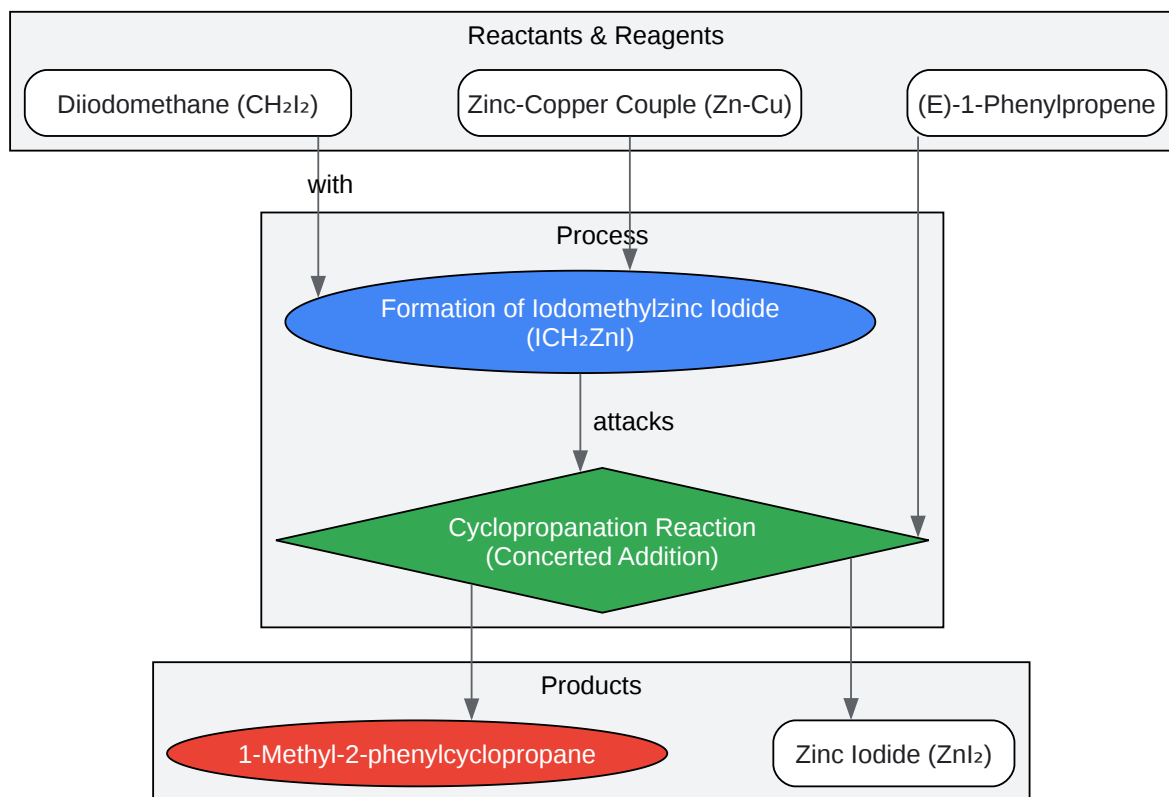
- Preparation of the Zinc-Copper Couple (if not using Diethylzinc): In a flask, add zinc dust and an equal mass of copper(I) chloride. Heat gently under vacuum until the mixture turns a uniform gray color. Allow to cool and flush with an inert gas (e.g., Argon or Nitrogen).
- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere, add the prepared Zn-Cu couple (2.0 equivalents) and anhydrous diethyl ether.
- Formation of the Carbenoid: Add diiodomethane (1.5 equivalents) dissolved in anhydrous diethyl ether to the stirred suspension of the Zn-Cu couple. The mixture may be gently heated to initiate the reaction, which is indicated by the formation of a gray, cloudy suspension of the organozinc reagent (iodomethylzinc iodide).
- Alkene Addition: Once the carbenoid has formed, add (E)-1-phenylpropene (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise to the reaction mixture.
- Reaction Progression: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkene.
- Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of

ammonium chloride.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- Purification: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Final Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **1-methyl-2-phenylcyclopropane**.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Simmons-Smith reaction for the synthesis of **1-methyl-2-phenylcyclopropane**.



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Caption: Synthetic workflow for **1-methyl-2-phenylcyclopropane** via the Simmons-Smith reaction.

Biological and Pharmaceutical Relevance

While **1-methyl-2-phenylcyclopropane** itself is primarily a synthetic building block, the phenylcyclopropane scaffold is a privileged structure in medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring can impart favorable pharmacological properties,

such as enhanced metabolic stability, improved binding to biological targets, and reduced off-target effects.[9]

Derivatives of phenylcyclopropane have demonstrated a wide range of biological activities, including:

- **Antidepressant Activity:** The well-known monoamine oxidase inhibitor, tranylcypromine, features a 2-phenylcyclopropylamine core.[10]
- **Anticancer Properties:** Certain phenylcyclopropane carboxamide derivatives have shown the ability to inhibit the proliferation of human myeloid leukemia cell lines.[9]
- **Antimicrobial and Antifungal Activity:** Amide derivatives incorporating a cyclopropane ring have been synthesized and evaluated, with some compounds showing promising activity against *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*.[9]

The development of novel synthetic methodologies, such as asymmetric cyclopropanation catalyzed by chiral metal complexes, allows for the stereoselective synthesis of specific phenylcyclopropane isomers.[11][12][13][14][15] This is crucial for drug development, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Researchers and drug development professionals can utilize **1-methyl-2-phenylcyclopropane** and related structures as starting points for creating new chemical entities with potentially valuable therapeutic properties.

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